Product packaging for Clomiphene N-Oxide(Cat. No.:CAS No. 79838-56-5)

Clomiphene N-Oxide

Cat. No.: B10858780
CAS No.: 79838-56-5
M. Wt: 422.0 g/mol
InChI Key: PGHWCZITRQNIPM-OCEACIFDSA-N
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Description

Background on Pharmaceutical N-Oxides and Their Biological Relevance

Molecules featuring N-oxide functionalities are significant in medicinal chemistry, serving various roles as drugs, prodrugs, or intermediates in biosynthesis and drug development. nih.govnih.gov The N-oxide group, characterized by a highly polar N+–O– bond, can be either inert or reactive within biological systems. nih.govacs.org This polarity often leads to increased water solubility and can decrease a compound's ability to permeate cell membranes. nih.govacs.org

The introduction of an N-oxide moiety can be critical for the biomedical application of a molecule. nih.govnih.gov In some cases, N-oxides are part of a strategy to create hypoxia-activated prodrugs, which are reduced enzymatically in low-oxygen environments, a characteristic exploited in cancer therapy. acs.orgbohrium.com Furthermore, the conversion of a parent drug to its N-oxide metabolite can alter its pharmacological profile. The biological relevance of N-oxides is diverse; they can influence a drug's solubility, membrane permeability, immunogenicity, and redox reactivity, making them a key area of study in drug metabolism and design. nih.govnih.govacs.org

Overview of Clomiphene as a Parent Pharmaceutical Agent

Clomiphene is a nonsteroidal, triphenylethylene (B188826) derivative classified as a selective estrogen receptor modulator (SERM). nih.govwikipedia.orgmdpi.com It is primarily indicated for the treatment of ovulatory dysfunction in women who wish to become pregnant. medlineplus.govfda.gov Clomiphene functions by interacting with estrogen-receptor-containing tissues, which include the hypothalamus, pituitary gland, and ovaries. fda.govresearchgate.net It acts as a mixed agonist and antagonist at the estrogen receptor. wikipedia.org

The primary mechanism of action involves blocking the negative feedback effect of estrogen at the hypothalamus. wikipedia.orgmdpi.com This action leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to release more follicle-stimulating hormone (FSH) and luteinizing hormone (LH). wikipedia.orgfda.gov This surge in gonadotropins promotes follicular development and the subsequent induction of ovulation. fda.gov The parent compound, Clomiphene, is a mixture of two geometric isomers: zuclomiphene (B94539) and enclomiphene (B195052), which possess distinct pharmacological properties. wikipedia.org

Identification and Role of Clomiphene N-Oxide as a Metabolite or Derivative

Clomiphene undergoes extensive metabolism in the body through various phase I and phase II pathways. dshs-koeln.de One of these identified metabolic routes is N-oxidation, leading to the formation of this compound. dshs-koeln.de Research focused on the comprehensive quantification of Clomiphene and its various metabolites in human plasma has specifically identified and developed analytical methods for this compound. nih.gov

The metabolic transformation to this compound occurs at the tertiary amine of the parent molecule's side chain. While its existence as a metabolite is confirmed, its specific biological role is a subject of ongoing investigation. The formation of an N-oxide generally increases the polarity of a compound, which typically facilitates its excretion from the body. Whether this compound possesses any significant estrogenic or anti-estrogenic activity of its own, or if it is merely an inactive product of metabolism, is a key question in understanding the complete pharmacology of Clomiphene.

Scope and Objectives of Current Research into this compound

The primary scope of current research on this compound is centered on analytical chemistry and pharmacokinetics. A major objective is the development and validation of highly sensitive and specific analytical techniques, such as rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-MS/MS), for the precise quantification of this compound and other metabolites in human plasma. nih.gov

These studies aim to elucidate the complete metabolic profile of Clomiphene in patients. By measuring the plasma levels of the parent drug and its various metabolites, including the (E)- and (Z)-isomers of this compound, researchers hope to better understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The ultimate goal is to correlate these metabolic profiles with clinical outcomes, potentially leading to more personalized therapeutic strategies for patients undergoing treatment with Clomiphene.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 97642-74-5 axios-research.combiosynth.comscbt.com
Chemical Formula C₂₆H₂₈ClNO₂ axios-research.combiosynth.comscbt.com
Molecular Weight 421.96 g/mol biosynth.comscbt.com
Synonyms Clomifenoxide biosynth.comscbt.com

| IUPAC Name | 2-[4-(2-Chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine N-oxide | biosynth.com |

Table 2: Known Metabolites of Clomiphene

Metabolite Class Specific Metabolites Identified Source
N-Dealkylated (E)- and (Z)-N-desethylclomiphene, N,N-didesethylclomiphene nih.gov
Hydroxylated (E)- and (Z)-4-hydroxyclomiphene nih.gov
Hydroxylated & N-Dealkylated (E)- and (Z)-4-hydroxy-N-desethylclomiphene nih.gov
N-Oxidized (E)- and (Z)-Clomiphene N-Oxide nih.gov

| Methoxylated | 3-methoxy-4-hydroxy clomiphene | dshs-koeln.de |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28ClNO2 B10858780 Clomiphene N-Oxide CAS No. 79838-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79838-56-5

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine oxide

InChI

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+

InChI Key

PGHWCZITRQNIPM-OCEACIFDSA-N

Isomeric SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3)[O-]

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Characterization of Clomiphene N Oxide

Diverse Synthetic Routes for Clomiphene N-Oxide Elaboration

The synthesis of this compound can be approached through several strategic pathways, primarily centered on the oxidation of the tertiary amine functional group present in the Clomiphene molecule. These routes can be broadly categorized into direct oxidation strategies and multistep synthetic approaches.

Direct Oxidation Strategies

The most common and straightforward method for the preparation of tertiary amine N-oxides is the direct oxidation of the parent tertiary amine. thieme-connect.deliverpool.ac.uk This approach is highly applicable to the synthesis of this compound from Clomiphene. The reaction involves the treatment of Clomiphene with a suitable oxidizing agent, which selectively delivers an oxygen atom to the nitrogen of the diethylaminoethyl ether side chain.

A variety of oxidizing agents are effective for this transformation, with the choice of reagent often influencing the reaction conditions, yield, and purity of the final product. Commonly employed oxidants include:

Hydrogen Peroxide (H₂O₂): As a readily available and environmentally benign reagent, hydrogen peroxide is a popular choice for N-oxidation. wikipedia.orglibretexts.org The reaction is typically carried out in a suitable solvent, such as water or an alcohol. While effective, this method may sometimes require longer reaction times or elevated temperatures to achieve complete conversion. liverpool.ac.ukacs.org

Peroxy Acids: Organic peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly efficient reagents for the N-oxidation of tertiary amines. liverpool.ac.uk These reactions are often rapid and proceed under mild conditions, typically in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. liverpool.ac.uk

Caro's Acid (Peroxymonosulfuric Acid): This strong oxidizing agent can also be used for the synthesis of amine N-oxides. wikipedia.org

Catalytic Oxidation Systems: More advanced methods utilize catalytic systems to achieve N-oxidation under milder and more controlled conditions. Examples include the use of ruthenium trichloride (B1173362) with molecular oxygen or bromamine-T, and flavin-catalyzed oxidations with hydrogen peroxide. asianpubs.org

The general scheme for the direct oxidation of Clomiphene to this compound is presented below:

Clomiphene + [O] → this compound

Where [O] represents a generic oxygen source from an oxidizing agent.

Multistep Synthetic Approaches

While direct oxidation is the most common route, multistep synthetic sequences can also be envisioned for the elaboration of this compound. These approaches might be employed if, for instance, other functional groups in a more complex analogue of clomiphene are sensitive to direct oxidation conditions. One such hypothetical multistep approach could involve the synthesis of the N-oxidized side chain prior to its attachment to the main triphenylethylene (B188826) scaffold. A potential, though less common, multistep sequence for related compounds has been described involving epoxide aminolysis, aminoalcohol chlorination, tertiary amine N-oxidation, and subsequent elimination. nih.gov However, for the specific synthesis of this compound, this would be a significantly more complex and less efficient route than direct oxidation of the readily available Clomiphene precursor.

Stereoselective Synthesis of this compound Isomers (if applicable)

Clomiphene itself exists as a mixture of two geometric isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene). Consequently, the N-oxidation of this mixture will result in the corresponding (E)- and (Z)-isomers of this compound. The stereoselective synthesis of a specific isomer of this compound would therefore depend on the stereoselective synthesis or separation of the parent Clomiphene isomers prior to the oxidation step.

Furthermore, the nitrogen atom in a tertiary amine N-oxide can be a stereocenter if the three alkyl substituents are different. In the case of this compound, the nitrogen is attached to two ethyl groups and the 2-(4-(2-chloro-1,2-diphenylvinyl)phenoxy)ethyl group. Due to the presence of two identical ethyl groups, the nitrogen atom in this compound is not a stereocenter. Therefore, the formation of diastereomers at the nitrogen center upon oxidation is not a consideration in this specific case.

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

The optimization of the synthetic pathway for this compound primarily focuses on the direct oxidation route to maximize the yield and purity of the product. Key parameters that can be adjusted include:

Choice of Oxidizing Agent: As discussed, different oxidizing agents offer varying levels of reactivity and selectivity. For a substrate like Clomiphene, a milder and more selective reagent like m-CPBA might be preferred to minimize potential side reactions, such as oxidation of the aromatic rings or the double bond, although the latter are generally less susceptible to oxidation under these conditions than the tertiary amine.

Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the oxidation and reduce the formation of byproducts.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents are commonly used with peroxy acid oxidations.

Stoichiometry of the Oxidant: Using a slight excess of the oxidizing agent can help to drive the reaction to completion, but a large excess should be avoided to prevent over-oxidation and simplify the purification process.

Purification Method: The purification of this compound would typically involve chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to separate the product from any unreacted starting material, the reduced form of the oxidizing agent, and any other impurities.

An illustrative data table for the optimization of the direct oxidation of Clomiphene is provided below. Please note that this data is hypothetical and serves to demonstrate the principles of optimization.

EntryOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1H₂O₂Methanol (B129727)25246590
2H₂O₂Methanol50127588
3m-CPBADichloromethane029298
4m-CPBADichloromethane2519095

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of newly synthesized compounds. Unlike standard mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This high precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, HRMS would be used to confirm the addition of an oxygen atom to the parent Clomiphene molecule. The expected molecular formula for this compound is C₂₆H₂₈ClNO₂. The theoretical monoisotopic mass for the protonated molecule ([M+H]⁺) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance provides strong evidence for the correct molecular formula.

A hypothetical HRMS data table for this compound is presented below to illustrate the expected results.

CompoundMolecular FormulaAdductCalculated m/zMeasured m/zMass Error (ppm)
This compoundC₂₆H₂₈ClNO₂[M+H]⁺422.1830422.1825-1.2

In addition to HRMS, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy would be employed for a complete structural characterization. In ¹H and ¹³C NMR spectra, the formation of the N-oxide would induce characteristic downfield shifts in the signals of the protons and carbons of the N-ethyl groups and the adjacent methylene (B1212753) groups in the side chain, providing further confirmation of the successful oxidation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. While specific, detailed 1D and 2D NMR spectral data for this compound are not extensively published in peer-reviewed literature, its structure can be confidently assigned by analyzing the expected chemical shifts and correlations based on the parent Clomiphene molecule and the known effects of N-oxidation.

The formation of the N-oxide bond introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen. This significantly deshields the adjacent protons and carbons, leading to a downfield shift in the NMR spectrum. The protons of the ethyl groups and the methylene group of the ethoxy chain directly attached to the nitrogen are most affected.

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the protons on the carbons alpha to the N-oxide group (the -N+-CH₂ -CH₃ and -O-CH₂-CH₂ -N+- protons) would exhibit the most significant downfield shift compared to the parent Clomiphene. The triphenylethylene core protons would be less affected, though minor shifts could occur.

¹³C NMR Spectroscopy: Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to the nitrogen would be deshielded and shifted downfield. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular structure.

Exemplary NMR Data Table: The following table presents expected chemical shift ranges for the key nuclei in this compound, based on its structure and data from analogous compounds. This data is illustrative, as experimentally derived and published spectra are not widely available.

Atom Exemplary ¹H Chemical Shift (δ, ppm) Exemplary ¹³C Chemical Shift (δ, ppm) Rationale for Shift
Aromatic Protons7.5 - 6.8160 - 115Protons on the three phenyl rings.
Vinylic ProtonNo direct proton~142Carbon of the C=C double bond.
-O-CH₂-~4.3 - 4.5~65 - 68Methylene protons adjacent to the phenoxy oxygen.
-CH₂-N⁺-~3.8 - 4.1~60 - 63Methylene protons alpha to the N-oxide, significantly deshielded.
-N⁺-CH₂-CH₃~3.5 - 3.8~50 - 55Methylene protons of the ethyl group, alpha to the N-oxide, deshielded.
-CH₂-CH₃~1.3 - 1.5~8 - 10Methyl protons of the ethyl group, beta to the N-oxide.

Note: This is a hypothetical representation of expected NMR shifts.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these methods would confirm the presence of the key structural features, most notably the N-O bond.

The IR spectrum of a tertiary amine N-oxide is characterized by a strong absorption band corresponding to the N-O stretching vibration. thieme-connect.de This band typically appears in the 970–940 cm⁻¹ range. thieme-connect.de In Raman spectroscopy, this vibration is also observable, often around 950 cm⁻¹. ias.ac.in The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) and the presence of the strong N-O band would clearly differentiate the N-oxide from a primary or secondary amine. orgchemboulder.com

Other expected vibrations include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings and the central double bond, and C-O-C stretching from the ether linkage.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) **Expected Raman Frequency (cm⁻¹) **
Aromatic C-HStretch3100 - 30003100 - 3000
Aliphatic C-HStretch3000 - 28503000 - 2850
Aromatic C=CStretch1600, 1580, 1500, 14501600, 1580, 1500, 1450
C-O (Ether)Stretch1260 - 1200 (asymmetric)Weak or inactive
N⁺-O⁻Stretch970 - 940~950
C-ClStretch800 - 600800 - 600

X-ray Crystallography for Solid-State Structural Conformation (if applicable)

However, a search of the current scientific literature and crystallographic databases reveals that no crystal structure for this compound has been publicly reported. Therefore, at present, there is no experimental data available on its solid-state conformation from X-ray diffraction analysis.

Chromatographic and Electrophoretic Approaches for Purity Assessment and Impurity Profiling of this compound Preparations

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity and identifying impurities in pharmaceutical compounds like this compound. This compound is often considered an impurity or metabolite of Clomiphene, and its analysis is crucial for the quality control of the parent drug.

Reverse-Phase HPLC (RP-HPLC) is the most common method employed. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A comprehensive analytical method using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for the quantification of Clomiphene and its various metabolites, including the N-oxides, in human plasma. nih.govresearchgate.net Such methods are highly sensitive and specific, allowing for the accurate measurement of very low concentrations. nih.gov

The validation of these analytical methods is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure their accuracy, precision, linearity, and robustness. rjptonline.orgimpactfactor.org

Typical HPLC-MS/MS Conditions for Clomiphene Metabolite Analysis:

Parameter Description Reference
Column ZORBAX Eclipse Plus C18 (1.8 µm particle size) nih.govresearchgate.net
Mobile Phase A 0.1% Formic Acid in Water nih.govresearchgate.net
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) nih.govresearchgate.net
Elution Gradient elution nih.govresearchgate.net
Detection Triple quadrupole mass spectrometer nih.govresearchgate.net
Ionization Positive Electrospray Ionization (ESI+) nih.govresearchgate.net
Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net

Derivatization Chemistry for Modified this compound Analogues

While specific derivatization reactions for this compound are not documented in the literature, the tertiary amine N-oxide functional group is known to undergo several characteristic transformations that could be applied to create modified analogues.

The most prominent of these is the Polonovski reaction . This reaction involves the activation of the N-oxide with an acylating agent, such as acetic anhydride (B1165640) (Ac₂O) or trifluoroacetic anhydride (TFAA), which leads to the formation of an intermediate iminium cation. organicreactions.orgresearchgate.netchemistry-reaction.com This reactive intermediate can then be trapped by nucleophiles or undergo further rearrangement.

The general mechanism proceeds as follows:

Activation: The N-oxide oxygen atom attacks the acylating agent (e.g., acetic anhydride), forming an N-acyloxyammonium intermediate.

Elimination: A proton is abstracted from a carbon alpha to the nitrogen, leading to the elimination of a carboxylic acid and the formation of a highly reactive iminium cation.

Further Reaction: The iminium ion can then react with the carboxylate anion to form an α-acyloxy amine or be hydrolyzed to yield a secondary amine and an aldehyde. organicreactions.org

By applying the Polonovski reaction to this compound, it would be possible to N-dealkylate the molecule (e.g., remove an ethyl group) or introduce other functional groups at the carbon alpha to the nitrogen, thereby creating a library of novel Clomiphene analogues for further study. The choice of activating reagent and reaction conditions can influence the outcome of the reaction. organicreactions.orgrsc.org

Preclinical Metabolic Formation and Pharmacokinetic Profiling of Clomiphene N Oxide

Enzymatic Pathways Governing the Biotransformation of Clomiphene to Clomiphene N-Oxide

The metabolism of clomiphene to its N-oxide derivative is primarily an enzymatic process, with specific enzyme families playing distinct roles. Research has identified flavin-containing monooxygenases (FMOs) as the principal catalysts for this N-oxidation reaction.

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

Flavin-containing monooxygenases (FMOs) are a class of enzymes known for their ability to catalyze the oxidation of nucleophilic heteroatoms, particularly nitrogen and sulfur, in a wide range of xenobiotics and endogenous compounds nih.govmdpi.com. Studies have consistently implicated FMOs, specifically human FMO3 (hFMO3), in the N-oxidation of clomiphene. Recombinant expression systems utilizing human FMO3 have demonstrated efficient conversion of clomiphene to its N-oxide metabolite, often with high yields exceeding 90% nih.govresearchgate.netnih.govresearchgate.net. This highlights FMO3 as the primary enzyme responsible for this metabolic transformation. FMOs are known to catalyze N-oxidation of tertiary amines, a structural feature present in clomiphene nih.govwikipedia.org.

Contribution of Cytochrome P450 Enzymes (CYPs) to this compound Formation

While Cytochrome P450 (CYP) enzymes are extensively involved in the metabolism of clomiphene, catalyzing reactions such as hydroxylation and N-dealkylation nih.govoup.comoup.com, their direct contribution to N-oxide formation is considered minimal or non-existent. Literature suggests that CYPs typically favor N-dealkylation pathways due to their chemical mechanisms, whereas FMOs are the predominant enzymes for N-oxidation nih.govhyphadiscovery.com. Studies investigating clomiphene metabolism by various CYP isoforms have identified key enzymes like CYP2D6 and CYP3A4 for other metabolic routes, but N-oxidation is predominantly attributed to FMOs nih.govoup.comoup.com.

Non-Enzymatic Pathways of N-Oxide Formation

The scientific literature reviewed does not provide evidence for significant non-enzymatic pathways contributing to the formation of this compound under physiological conditions. The metabolic transformation of clomiphene to its N-oxide is predominantly understood as an enzyme-catalyzed process.

In Vitro Metabolic Studies of this compound Formation

Various in vitro systems have been employed to investigate the metabolic pathways of clomiphene, including the formation of this compound. These studies utilize different biological matrices to mimic hepatic metabolism.

Microsomal and S9 Fraction Incubation Experiments

Incubation of clomiphene with liver microsomes, which contain key drug-metabolizing enzymes like CYPs and FMOs, has been shown to produce this compound nih.govnih.govnafdac.gov.ngnih.gov. Rat liver microsomes, in particular, have been utilized to demonstrate the formation of N-oxide metabolites from clomiphene nih.govnih.govmedipol.edu.tr. Liver S9 fractions, which are derived from liver homogenates and contain both microsomal and cytosolic enzymes, also serve as a valuable system for studying metabolism. These fractions offer a broader spectrum of metabolic enzymes compared to microsomes alone, potentially providing a more comprehensive view of Phase I and Phase II metabolism creative-bioarray.comnih.gov. Studies using S9 fractions have confirmed the metabolic capacity to transform clomiphene into its N-oxide researcher.life.

Hepatocyte and Isolated Enzyme System Studies

Hepatocytes, the primary functional cells of the liver, represent a more complete in vitro model for drug metabolism as they retain both Phase I and Phase II enzyme systems and cellular compartmentalization nih.gov. While direct studies using isolated hepatocytes specifically detailing this compound formation are less prominent in the reviewed literature, studies with primary rat hepatocytes have been conducted for clomiphene metabolite analysis wur.nl.

More significantly, studies employing isolated enzyme systems, particularly recombinant human FMO3 expressed in systems like Escherichia coli (E. coli) JM109 cells, have been instrumental in confirming the role of FMO3 in clomiphene N-oxidation nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. These studies have not only identified the enzyme responsible but have also provided quantitative data on the efficiency of this biotransformation. For instance, optimized conditions using whole-cell biocatalysis with recombinant hFMO3 have reported high conversion yields of clomiphene to its N-oxide metabolite nih.govresearchgate.netnih.govresearchgate.net.

Table 1: In Vitro this compound Formation Yields with Recombinant hFMO3

Enzyme SystemSubstrateMetaboliteYield (%)Reference(s)
E. coli JM109 expressing hFMO3 (whole-cell)ClomipheneThis compound>90% nih.govresearchgate.netnih.govresearchgate.net

Preclinical Pharmacokinetic Assessment of this compound in Animal Models

The pharmacokinetic profile of this compound in preclinical animal models is not extensively characterized independently. Research has primarily focused on identifying its formation as a metabolite of clomiphene and assessing the activity of clomiphene and its more pharmacologically active metabolites.

Absorption Characteristics in Preclinical Systems

Distribution Profile in Preclinical Animal Tissues and Biofluids

This compound has been identified as a metabolite formed from clomiphene incubation with rat liver microsomes nih.gov. While detailed tissue distribution data specifically for this compound is limited, studies have investigated the estrogen receptor binding affinities of various clomiphene metabolites. This compound has demonstrated a relative uterine cytosol estrogen receptor binding affinity of 0.88 when estradiol (B170435) is set to 100 nih.gov. This suggests a potential, albeit lower, interaction with estrogen receptors compared to the parent compound or other metabolites like 4-hydroxyclomiphene (B10858560). Comprehensive studies detailing its distribution across various tissues and biofluids in animal models are not extensively reported.

Elimination Pathways and Excretion Routes in Preclinical Models

The elimination pathways and excretion routes of this compound have not been specifically delineated in preclinical studies. Research indicates that clomiphene itself is extensively metabolized, with metabolites being excreted primarily in the feces and to a lesser extent in urine nih.govfda.govoup.com. For instance, oral administration of clomiphene in rats resulted in 4-hydroxyclomiphene being the sole detectable elimination product in fecal extracts, with no detectable urinary elimination of the drug or its metabolites nih.gov. It is presumed that this compound, as a metabolite, would follow similar excretion patterns, though specific quantitative data on its elimination is lacking.

Comparative Pharmacokinetic Analysis of this compound Versus Parent Clomiphene in Animal Models

Comparative pharmacokinetic analyses in animal models have predominantly focused on the parent drug clomiphene and its more pharmacologically active metabolites, such as 4-hydroxyclomiphene and N-desethylclomiphene, particularly in relation to their formation via CYP2D6 metabolism oup.comoup.commdpi.com. Specific studies directly comparing the pharmacokinetic parameters (e.g., half-life, Cmax, AUC) of this compound against parent clomiphene are not extensively documented. The available data points to this compound being a metabolite with a lower estrogen receptor binding affinity compared to other active metabolites nih.gov.

In Vitro Permeability and Transport Studies of this compound Across Biological Barriers

Specific in vitro permeability and transport studies investigating this compound across biological barriers, such as the blood-brain barrier or intestinal epithelium, have not been reported in the reviewed scientific literature. Research in this area has generally focused on the parent compound, clomiphene, or its other primary metabolites. Therefore, a detailed understanding of this compound's ability to cross cellular membranes or its active transport mechanisms remains to be elucidated.

Compound List:

Clomiphene

this compound

4-hydroxyclomiphene

N-desethylclomiphene

(Z)-clomiphene-N-oxide

Molecular Mechanisms of Action and Biological Modulation by Clomiphene N Oxide

Investigation of Receptor Binding Affinity and Selectivity of Clomiphene N-Oxide

The pharmacological profile of this compound is largely defined by its interaction with the estrogen receptor system, though its binding to other receptor classes and potential off-target interactions have also been areas of investigation.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Exposure

The investigation into the cellular responses elicited by this compound through transcriptomic and proteomic analyses is an emerging area with limited published data.

Quantitative Proteomics for Identification of Affected Protein Networks

Similarly, quantitative proteomics studies specifically aimed at identifying protein networks affected by this compound exposure are scarce. Proteomics, a field dedicated to the large-scale study of proteins, offers insights into cellular functions and responses by quantifying protein abundance and modifications researchgate.netthermofisher.com. While general methodologies for quantitative proteomics are well-established researchgate.netthermofisher.commdpi.comnih.govelifesciences.org, specific proteomic datasets detailing the cellular protein landscape altered by this compound are not extensively documented in the scientific literature.

Enzyme Activity Modulation and Interaction Studies with this compound

This compound is formed through the N-oxidation of Clomiphene, primarily mediated by the enzyme Flavin-containing monooxygenase 3 (FMO3) researchgate.netmdpi.com. FMO3 is a key Phase I drug-metabolizing enzyme responsible for the oxidation of xenobiotics, including nitrogen-containing compounds like Clomiphene researchgate.netmdpi.com. Research has demonstrated the successful use of FMO3-based whole-cell catalysis for the efficient synthesis of drug metabolites, including the N-oxide of Clomiphene, with high conversion yields researchgate.net.

Table 1: FMO3-Mediated N-Oxidation of Clomiphene

EnzymeSubstrateProductYield/EfficiencyNotes
FMO3ClomipheneThis compound>90% conversionHigh yield achieved using recombinant human FMO3 in E. coli whole-cell catalysis researchgate.net.
FMO3ClomipheneThis compound>200 mg/LProduction achieved within 24 hours under optimized conditions researchgate.net.

Beyond its formation, Clomiphene itself has been noted to inhibit the enzyme 24-dehydrocholesterol reductase, impacting cholesterol synthesis wikipedia.org. However, direct studies detailing this compound's modulation of other enzyme activities or its direct interaction with enzymes beyond its own metabolic pathway are not widely reported.

Investigation of Non-Genomic Actions of this compound

Clomiphene, as a SERM, is known to exert effects through both genomic and non-genomic pathways frontiersin.orgmdpi.comnih.gov. Non-genomic actions typically involve rapid cellular responses mediated by membrane-associated receptors or signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways frontiersin.orgmdpi.comnih.gov. While Clomiphene has been implicated in modulating these pathways, specific research detailing the non-genomic actions of this compound is limited. As a metabolite, it is plausible that this compound could retain or exhibit modified non-genomic activities, but direct experimental evidence supporting this is not extensively documented.

Analytical Methodologies for the Detection and Quantification of Clomiphene N Oxide

Chromatographic Separation Techniques for Clomiphene N-Oxide Quantification

Chromatography, a cornerstone of analytical chemistry, provides the foundation for separating this compound from related compounds, impurities, or matrix components.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pharmaceuticals and their related substances. For this compound, HPLC can be employed using reversed-phase chromatography, typically with C18 stationary phases, coupled with UV-Vis detection. While specific HPLC-UV methods exclusively detailing this compound are not extensively documented, HPLC is a standard approach for the analysis of Clomiphene and its impurities, including N-oxides, often serving as a precursor to more sensitive detection methods like mass spectrometry veeprho.comrjptonline.org. Studies have reported HPLC methods for Clomiphene Citrate (B86180) using mobile phases comprising methanol (B129727) and acetonitrile (B52724) mixtures, with detection at wavelengths around 295 nm rjptonline.org.

Table 1: Representative HPLC Parameters for Clomiphene Analysis

ParameterDescriptionReference
Stationary Phase C18 (e.g., YMC-Pack Pro C18, ZORBAX Eclipse plus C18) rjptonline.orgnih.govresearchgate.netinsights.bio
Mobile Phase Acetonitrile/Water with Formic Acid or Trifluoroacetic Acid (TFA); Methanol/Acetonitrile rjptonline.orgnih.govresearchgate.netinsights.bio
Flow Rate Typically 0.4 mL/min to 1.0 mL/min rjptonline.orgnih.govresearchgate.net
Detection Mode UV-Vis (e.g., 295 nm), Mass Spectrometry (MS) veeprho.comrjptonline.orgnih.govresearchgate.net
Column Temperature Ambient or controlled (e.g., 25 °C, 45 °C) rjptonline.orgnih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times and improved resolution due to the use of smaller particle size columns. UPLC-MS/MS methods have been successfully developed for the stereoselective quantification of Clomiphene and its metabolites, which include N-oxides researchgate.net. These methods leverage the speed and efficiency of UPLC to achieve sensitive and specific detection, often employing C18 columns with gradients of formic acid in water and acetonitrile researchgate.net.

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. While GC is commonly used for detecting residual solvents in pharmaceutical formulations of Clomiphene veeprho.com, its direct application for the analysis of this compound is less common due to potential thermal lability or insufficient volatility. However, GC coupled with mass spectrometry (GC-MS) has been identified as a suitable method for the detection of Clomiphene and its metabolites in general researchgate.netalliedacademies.org.

Capillary Electrophoresis (CE) is a powerful technique for separating charged molecules based on their electrophoretic mobility. CE has been successfully applied to the separation of Clomiphene's geometric isomers (Z- and E-isomers) using various buffer systems and chiral selectors researchgate.netnih.gov. While direct applications of CE for this compound are not widely reported, the principle of CE could potentially be adapted for its analysis, especially if derivatization is employed to enhance its electrophoretic properties.

Mass Spectrometry (MS) Techniques for this compound Detection and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity essential for the detection and quantification of trace amounts of this compound.

Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective technique for the quantification of this compound, especially in biological matrices. These methods typically involve coupling a liquid chromatography system (HPLC or UPLC) with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Studies have established LC-MS/MS methods capable of quantifying Clomiphene N-Oxides with a lower limit of quantification (LLOQ) as low as 0.06 ng/mL nih.govresearchgate.netalliedacademies.org. These methods commonly utilize C18 columns and a mobile phase consisting of formic acid in water and acetonitrile. Detection is typically performed using positive electrospray ionization (ESI+) nih.govresearchgate.netalliedacademies.orgdshs-koeln.dejapsonline.com. The ability of LC-MS/MS to monitor specific precursor-to-product ion transitions provides unparalleled selectivity, allowing for the accurate determination of this compound even in complex samples nih.govresearchgate.netdshs-koeln.dejapsonline.comkoreamed.org.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionReference
Stationary Phase C18 (e.g., ZORBAX Eclipse plus C18 1.8 μm, 2.1 × 100 mm) nih.govresearchgate.net
Mobile Phase Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile nih.govresearchgate.netalliedacademies.org
Flow Rate Approximately 0.4 mL/min nih.govresearchgate.netdshs-koeln.de
Ionization Mode Electrospray Ionization (ESI) in positive mode (ESI+) nih.govresearchgate.netalliedacademies.orgdshs-koeln.dejapsonline.com
Detection Mode Tandem Mass Spectrometry (MS/MS) - Multiple Reaction Monitoring (MRM) nih.govresearchgate.netalliedacademies.orgdshs-koeln.dejapsonline.com
LLOQ 0.06 ng/mL (for Clomiphene-N-oxides) nih.govresearchgate.netalliedacademies.org
Typical Precursor/Product Ions Specific transitions are optimized for this compound nih.govresearchgate.netdshs-koeln.dejapsonline.com

Compound List

this compound

Clomiphene

Enclomiphene (B195052)

Zuclomiphene (B94539)

Clomiphene Citrate

High-Resolution Mass Spectrometry (LC-HRMS) for Non-Targeted Analysis

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for non-targeted analysis (NTS), enabling the identification of unknown compounds in complex samples core.ac.ukmdpi.comchromatographyonline.comscience.govnih.gov. In the context of clomiphene, LC-HRMS can be employed to profile impurities or identify metabolites, including potential N-oxides, without prior knowledge of their existence researchgate.net. Non-targeted screening workflows are crucial for comprehensive chemical profiling, allowing for the detection of compounds that might be missed by targeted approaches core.ac.ukchromatographyonline.com.

LC-HRMS typically involves reversed-phase liquid chromatography for separation, followed by detection using a high-resolution mass analyzer, often a time-of-flight (TOF) or Orbitrap mass spectrometer core.ac.ukmdpi.comnih.gov. The high mass accuracy provided by HRMS allows for the determination of elemental compositions, aiding in the structural elucidation of detected compounds, such as this compound core.ac.ukmdpi.com. Studies have shown that LC-HRMS can detect hundreds or thousands of contaminants, with advancements in data evaluation software improving the ability to identify spiked compounds and minimize false positives nih.gov. For instance, a metabolomics approach using UHPLC-TOF-MS has been optimized to detect compounds at low concentrations, with a practical detection limit established at 25 μg/kg for model compounds in milk nih.gov. While direct studies specifically detailing the non-targeted analysis of this compound are limited in the provided search results, the general application of LC-HRMS in identifying clomiphene metabolites and impurities suggests its utility for this compound researchgate.net.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an orthogonal separation technique that complements LC-MS by providing an additional dimension of separation based on the ion's size, shape, and charge azom.comresearchgate.netcopernicus.orgchromatographyonline.com. This capability is particularly valuable for resolving isomeric compounds, which often exhibit similar mass-to-charge ratios and chromatographic retention times, making their differentiation challenging with LC-MS alone azom.comresearchgate.net. Clomiphene itself exists as geometric isomers (E and Z), and the separation of these, along with their metabolites, is of analytical interest researchgate.net.

IMS-MS separates ions based on their collision cross-section (CCS) values as they drift through an electric field in the presence of a buffer gas azom.comcopernicus.orgchromatographyonline.com. Studies have demonstrated that IMS-MS can successfully resolve isomers that are difficult to separate by LC-MS alone, including lipid isomers and certain organic species researchgate.netcopernicus.org. For instance, ion mobility spectrometry coupled with mass spectrometry has been used to separate isomers of isoprene (B109036) epoxydiols, showcasing its potential for distinguishing structurally similar compounds copernicus.org. While specific CCS values or direct applications of IMS-MS for this compound are not detailed in the provided results, the technique's proven ability to separate isomers of related compounds suggests its applicability for resolving potential stereoisomers or structural variants of this compound azom.comresearchgate.netchromatographyonline.comresearchgate.net.

Sample Preparation Strategies for this compound from Various Biological Matrices

Effective sample preparation is paramount for the accurate analysis of analytes like this compound from complex biological matrices such as plasma, urine, or tissue mdpi.comresearchgate.netbiopharminternational.comresearchgate.net. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the subsequent analytical instrumentation biopharminternational.com.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques for sample cleanup and analyte enrichment in bioanalysis mdpi.comresearchgate.netbiopharminternational.comphenomenex.com. LLE involves partitioning an analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent, to separate it from polar matrix components biopharminternational.com. SPE, on the other hand, utilizes a solid sorbent material to retain the analyte, followed by elution with a suitable solvent, offering greater selectivity and efficiency for complex matrices mdpi.comresearchgate.netbiopharminternational.comphenomenex.com.

Studies on clomiphene and its metabolites have employed both LLE and SPE for sample preparation from biological fluids researchgate.netresearchgate.net. For instance, SPE has been described as a method for extracting clomiphene and its metabolites from plasma, often involving conditioning, washing, and elution steps to remove interfering substances researchgate.net. LLE has also been used, though it can sometimes lead to emulsion formation, which may require additional centrifugation for resolution biopharminternational.com. The choice of sorbent material and elution solvents in SPE is critical for achieving optimal recovery and minimizing matrix effects, which can suppress or enhance analyte ionization in mass spectrometry mdpi.combiopharminternational.com.

Protein Precipitation and Derivatization Approaches

Protein precipitation (PPT) is a widely used, simple, and cost-effective sample preparation technique for biological fluids, particularly plasma, prior to LC-MS/MS analysis researchgate.netresearchgate.netbiopharminternational.compharm-analyt.com. This method involves adding a precipitating agent, such as acetonitrile or perchloric acid, to the sample to denature and aggregate proteins, which are then removed by centrifugation researchgate.netresearchgate.netpharm-analyt.com. The supernatant, containing the analytes, is then injected into the analytical system researchgate.netresearchgate.netpharm-analyt.com. For example, studies quantifying clomiphene metabolites in plasma have utilized protein precipitation followed by LC-MS/MS analysis researchgate.netresearchgate.net.

Derivatization, while not universally applied, can be employed to enhance the analytical properties of an analyte, such as improving its volatility, chromatographic behavior, or ionization efficiency science.gov. For compounds like clomiphene, which contain amine functionalities, derivatization might be considered to improve detection or separation, although specific examples for this compound are not detailed in the provided literature science.gov. However, derivatization strategies are common in gas chromatography (GC) for volatile compounds and can be adapted for LC-MS when specific enhancements are needed science.gov.

Method Validation for Quantitative Analysis of this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible results gerpac.euunodc.orgscielo.br. Key parameters include specificity, selectivity, linearity, accuracy, precision, and sensitivity.

Assessment of Specificity and Selectivity

Specificity and selectivity are fundamental validation parameters that confirm the method's ability to accurately measure the target analyte (this compound) in the presence of other components that may be present in the sample matrix unodc.orgscielo.br.

Specificity refers to the method's ability to unequivocally assess the analyte in a sample, meaning it can distinguish the analyte from other compounds that might be present unodc.org. For chromatographic methods, this is often demonstrated by ensuring that no interfering compounds elute at the same retention time as the analyte of interest scielo.br. This can be assessed by analyzing blank matrices and comparing chromatograms of pure analytes with those of spiked samples containing potential interferents gerpac.euunodc.orgscielo.br.

Selectivity is a measure of the method's ability to measure the analyte in the presence of other components, such as other metabolites, impurities, or endogenous substances unodc.orgscielo.br. It is evaluated by demonstrating that the presence of these potential interferents does not affect the accuracy or precision of the analyte's measurement unodc.orgscielo.br. For example, a method is considered selective if the signal for this compound remains unaffected when potential interferents are present in the sample scielo.br. Validation studies typically involve spiking blank matrices with known interferents and assessing the recovery and signal integrity of this compound unodc.org.

Studies validating analytical methods for clomiphene citrate have included assessments of specificity and selectivity by comparing chromatograms of pure standards with those of drug formulations and by analyzing blank matrices spiked with potential interferents gerpac.euijstr.org. These evaluations confirm that the analytical signal for the target compound is not compromised by other sample constituents gerpac.euunodc.orgscielo.brijstr.org.

Structure Activity Relationship Sar and Computational Investigations of Clomiphene N Oxide

Development of Structure-Activity Relationships (SAR) for Clomiphene N-Oxide and its Analogues

The systematic study of how the chemical structure of this compound and its related compounds influences their biological activity is not well-documented in publicly accessible scientific literature. While this compound is known as an active metabolite of Clomiphene, detailed SAR studies are largely absent.

Influence of N-Oxide Moiety on Receptor Binding and Biological Activity

This compound, also known as Clomifenoxide, is recognized as a nonsteroidal selective estrogen receptor modulator (SERM) and an active metabolite of Clomiphene. Its biological activity is characterized by its function as an antiestrogen and a gonad stimulant. The presence of the N-oxide moiety—a functional group where a nitrogen atom is bonded to an oxygen atom—is a key structural feature differentiating it from its parent compound.

The introduction of an N-oxide group can significantly alter the physicochemical properties of a molecule. Generally, this modification increases polarity and can enhance water solubility while potentially decreasing membrane permeability. These changes can, in turn, affect the pharmacokinetics and pharmacodynamics of the compound.

Modifications to the Clomiphene Scaffold and Their Effects on N-Oxide Formation and Activity

There is a notable lack of published research on how structural modifications to the core triphenylethylene (B188826) scaffold of Clomiphene affect the formation of its N-oxide metabolite. Furthermore, studies detailing how such modifications would influence the subsequent biological activity of the resulting N-oxide analogues could not be identified. Research in this area would be valuable for designing novel SERMs with potentially improved metabolic profiles or therapeutic activities.

Molecular Modeling and Docking Studies of this compound with Target Receptors and Enzymes

Despite the knowledge that this compound interacts with estrogen receptors, specific molecular modeling and docking studies detailing this interaction are not present in the available literature. Such computational studies are crucial for visualizing the binding mode of the ligand within the receptor's binding pocket, identifying key amino acid interactions, and predicting binding affinity. The absence of these studies for this compound represents a significant gap in understanding its mechanism of action at a molecular level.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties of this compound

Quantum chemical calculations are powerful tools for investigating the intrinsic properties of molecules, including their three-dimensional structure and electronic characteristics.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) studies for this compound have been published. DFT calculations would provide valuable insights into the molecule's optimized geometry, conformational preferences, and electronic structure, which are fundamental to its interaction with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Similarly, there are no available Molecular Electrostatic Potential (MEP) maps for this compound in the reviewed literature. MEP mapping is a computational technique used to visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding and predicting non-covalent interactions, such as those involved in drug-receptor binding.

Pharmacophore Modeling and Virtual Screening Approaches for this compound-like Compounds

While specific pharmacophore models for this compound have not been detailed in published literature, the principles of pharmacophore modeling and virtual screening are highly applicable for the discovery of novel compounds with similar activity. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For a this compound-like compound, a pharmacophore model would define the precise three-dimensional arrangement of features required for binding to the estrogen receptor and modulating its function.

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based. longdom.org

Ligand-Based Modeling: This method is used when the 3D structure of the target receptor is unknown. It involves aligning a set of active molecules (like various SERMs) and identifying the common chemical features that are responsible for their activity. longdom.org

Structure-Based Modeling: When the crystal structure of the target protein (e.g., the estrogen receptor ligand-binding domain) is available, this approach is preferred. It involves analyzing the key interactions between the receptor and a bound ligand to define the essential features for binding. longdom.org

For this compound-like compounds targeting the estrogen receptor, a hypothetical pharmacophore model would likely include the following features:

Two Hydrophobic/Aromatic Centers: Corresponding to the two phenyl rings of the triphenylethylene core, which engage in hydrophobic interactions within the receptor's binding pocket.

A Hydrogen Bond Acceptor/Donor Site: The N-oxide group itself is a strong hydrogen bond acceptor. This feature is crucial for specific interactions with amino acid residues in the receptor.

An additional Hydrophobic/Aliphatic region: Representing the ethyl groups on the nitrogen atom.

Defined Distances and Angles: The spatial relationships between these features are critical for proper orientation and binding within the ER ligand-binding domain.

Once a robust pharmacophore model is developed, it can be used as a 3D query for virtual screening . mdpi.com This computational technique involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. nih.gov Hits from the virtual screen can then be further evaluated using other computational methods like molecular docking to predict their binding affinity and orientation within the estrogen receptor active site before being prioritized for chemical synthesis and biological testing. This approach accelerates the drug discovery process by efficiently filtering vast chemical libraries to find promising new candidates with potential SERM activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Development for N-Oxide Compounds Related to Clomiphene

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov While no specific QSAR models have been published for this compound, this methodology could be a powerful tool for designing more potent analogs and understanding the physicochemical properties that govern their activity as SERMs.

To develop a QSAR model for N-oxide compounds related to clomiphene, a training set of structurally similar molecules with experimentally determined biological activities (e.g., estrogen receptor binding affinity or functional antagonist activity) would be required. For each compound in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Key molecular descriptors relevant for a QSAR study of this compound analogs would likely include:

Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and ability to cross cell membranes and enter the hydrophobic ligand-binding pocket of the ER.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and Hammett constants (σ). The polarity of the N-oxide bond would make these descriptors particularly important.

Steric Descriptors: These quantify the size and shape of the molecule, including parameters like molecular weight, molar refractivity (MR), and van der Waals volume. They are crucial for ensuring a proper fit within the constrained space of the receptor's active site.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the values of the descriptors with the biological activity. jddtonline.info

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(logP) - β₂(MR) + β₃(σ)

Where IC₅₀ is the concentration required for 50% inhibition, and the β coefficients represent the contribution of each descriptor to the activity. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized N-oxide analogs of clomiphene, guiding medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency. nih.gov For instance, QSAR studies on other series of N-oxide derivatives, such as indene N-oxides, have successfully created statistically reliable models to guide the development of potent compounds for other nuclear receptors. jddtonline.info

Preclinical Pharmacological Activities and Biological Effects of Clomiphene N Oxide

In Vitro Cell-Based Assays for Characterizing Biological Responses to Clomiphene N-Oxide

In vitro studies are crucial for dissecting the molecular mechanisms and cellular responses elicited by compounds like this compound. These assays provide controlled environments to evaluate specific biological activities.

Cell Proliferation and Apoptosis Studies in Relevant Cell Lines

This compound has demonstrated an ability to inhibit tumor growth in vitro biosynth.com. This suggests a potential role in modulating cell proliferation and/or inducing apoptosis. While specific cell lines and quantitative data for this compound in these contexts are not extensively detailed in the provided snippets, related clomiphene compounds have shown significant effects. For instance, clomiphene citrate (B86180) has been observed to be pro-apoptotic in breast cancer cell lines and to induce apoptosis in human granulosa cells in vitro scirp.orgresearchgate.net. These findings indicate that clomiphene derivatives can influence cell survival pathways, a property that may extend to this compound.

Reporter Gene Assays for Estrogen Receptor Activation/Antagonism

A key characteristic of this compound is its interaction with estrogen receptors (ERs), where it functions as an estrogen antagonist biosynth.com. Reporter gene assays are instrumental in quantifying these interactions. Studies using these assays have revealed that clomiphene citrate exhibits dual actions, acting as both an estrogen agonist and antagonist, with differential effects observed between estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) nih.govoup.com. Specifically, certain hydroxylated clomiphene metabolites have shown potent inhibitory effects on estradiol-induced estrogen receptor activity, with half-maximal inhibitory concentrations (IC50) reported in the nanomolar range, underscoring their antagonistic potential nih.govoup.com.

Data Table 1: Estrogen Receptor Antagonistic Potency of Clomiphene Metabolites

CompoundTarget ReceptorIC50 (nM)Reference
(E)-4-OH-CLOMERα2.5 nih.govoup.com
(E)-4-OH-DE-CLOMERα1.4 nih.govoup.com
(Z)-4-OH-CLOMERα31 nih.govoup.com

Note: The data presented pertains to specific clomiphene metabolites, illustrating the mechanism of action relevant to estrogen receptor modulation by clomiphene derivatives.

In Vivo Pharmacological Investigations of this compound in Animal Models

In vivo studies in animal models are essential for understanding how this compound might exert its effects within a complex biological system, particularly concerning reproductive and skeletal functions.

Modulation of Reproductive Endocrine Parameters in Rodents

Investigations using clomiphene and its isomers have provided insights into the modulation of reproductive endocrine parameters. Administration of clomiphene to rodents has been shown to elevate plasma follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, which can influence ovulation oup.com. Studies in mice have indicated that the zuclomiphene (B94539) isomer can impact Leydig cells, epididymis, seminal vesicles, and alter hormone secretion, including testosterone (B1683101), FSH, and LH researchgate.net. In contrast, the enclomiphene (B195052) isomer has demonstrated beneficial effects on testosterone production researchgate.net. Furthermore, clomiphene citrate has been observed to reduce the number of ovulated oocytes and affect embryo development in mice nih.gov, and in rats, it enhances LH and FSH secretion, leading to increased serum testosterone levels nih.gov.

Effects on Bone Metabolism and Density in Preclinical Models

Preclinical research suggests that clomiphene compounds possess estrogen-like effects on the skeletal system, contributing to the prevention of osteoporosis oup.commdpi.comresearchgate.net. A significant finding is that 4-hydroxyclomiphene (B10858560), a known metabolite of clomiphene, demonstrated complete prevention of bone loss and suppression of bone turnover in ovariectomized rats, exhibiting efficacy comparable to 17β-estradiol nih.gov. Other studies have indicated that clomiphene treatment in rats can retard bone resorption associated with disuse, with observable changes in bone mineral content (BMC) over time osti.gov.

Data Table 2: Effect of Clomiphene and Metabolite on Bone Mineral Content (BMC) in Rats

Treatment GroupTime (weeks)BMC Change (vs. contralateral limb)Reference
Clomiphene (Rx)6No change osti.gov
Untreated (unRx)6-13% osti.gov
Clomiphene (Rx)10-13% osti.gov
Untreated (unRx)10-29% osti.gov

Note: This data reflects changes in bone mineral content in rat femurs. While not directly for this compound, it illustrates the skeletal effects observed with clomiphene compounds.

Data Table 3: Bone Protective Effects of 4-hydroxyclomiphene in Ovariectomized Rats

TreatmentDose/FrequencyBone Loss PreventionBone Turnover SuppressionUterine Weight (% of E2-treated)Reference
17β-estradiol10 µg/kgCompleteComparable100% nih.gov
4-hydroxyclomiphene (4-OH-CLO)2.5 mg/kg s.c., 5 days/week for 5 weeksCompleteComparable36% nih.gov

Note: This data pertains to a clomiphene metabolite, highlighting its significant bone-protective effects and providing a benchmark for comparison.

Table of Compound Names:

this compound

Clomiphene Citrate

Enclomiphene

Zuclomiphene

4-hydroxyclomiphene (4-OH-CLOM)

(E)-4-OH-DE-CLOM

(Z)-4-OH-CLOM

17β-estradiol

Influence on Central Nervous System Functions in Animal Models

Other Systemic Biological Responses in Animal Models

Research indicates that this compound exhibits in vivo anti-tumorigenic activity, demonstrating an ability to inhibit tumor growth in animal models biosynth.com. This effect is hypothesized to stem from its capacity to inhibit tumor cell proliferation through binding to estrogen receptors biosynth.com.

Studies on the parent compound, Clomiphene, and its isomers, Zuclomiphene and Enclomiphene, have revealed broader systemic effects in animal models. For instance, Clomiphene isomers have been shown to influence Leydig cells, epididymis, seminal vesicles, and kidneys, impacting testosterone, FSH, and LH secretion in mice researchgate.net. Enclomiphene isomer treatment, specifically, was noted to have positive effects on testosterone production without altering testicular histology researchgate.net. Furthermore, Clomiphene citrate has demonstrated an adverse effect on endometrial receptivity in mice, potentially lowering fecundity through a direct endometrial mechanism nih.gov. While these findings are attributed to Clomiphene or its isomers, they highlight the potential for related compounds to exert diverse systemic effects in preclinical settings.

Comparative Preclinical Biological Activity of this compound Versus Parent Clomiphene

This compound is identified as a metabolite of Clomiphene, formed through N-oxidation pathways wikipedia.orgnih.govdshs-koeln.deresearchgate.netresearchgate.net. The primary preclinical activity directly attributed to this compound in the reviewed literature is its in vivo inhibition of tumor growth, linked to its estrogen receptor binding properties biosynth.com.

In contrast, the parent compound, Clomiphene, functions broadly as a Selective Estrogen Receptor Modulator (SERM), exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue drugbank.comwikipedia.org. Clomiphene's principal mechanism involves modulating the hypothalamic-pituitary-ovarian axis by blocking estrogen's negative feedback, thereby stimulating the release of gonadotropins drugbank.commdpi.compatsnap.com. While other metabolites of Clomiphene, such as 4-hydroxyclomiphene and 4-hydroxy-N-desethylclomiphene, have been shown to possess significant estrogen receptor inhibitory activity oup.comnih.gov, direct comparative preclinical studies detailing the biological activity spectrum of this compound against its parent compound across various preclinical endpoints are limited. The N-oxide's role appears to be more specific, with its identified activity being tumor growth inhibition via ER binding biosynth.com.

Elucidation of Biological Pathways Underlying this compound's Preclinical Actions

Table 1: Summary of Preclinical Biological Activity of this compound

Biological Activity/EffectPreclinical Model / ContextFindingReference
Tumor Growth InhibitionIn vivoThis compound inhibits tumor growth. biosynth.com
Tumor Cell ProliferationIn vitro / In vivoInhibition of tumor cell proliferation attributed to binding with estrogen receptors. biosynth.com
Estrogen Receptor BindingIn vitroBinds to estrogen receptors and acts as an estrogen antagonist. biosynth.com
Binding to Estradiol (B170435)In vitroCan bind to estradiol, potentially reducing its bioavailability. biosynth.com

Compound List:

this compound (Clomifenoxide)

Clomiphene (Clomiphene Citrate)

Estradiol

Zuclomiphene

Enclomiphene

4-Hydroxyclomiphene

N-desethylclomiphene

4-Hydroxy-N-desethylclomiphene

Future Research Directions and Unexplored Avenues for Clomiphene N Oxide Research

Investigation of Novel Biotransformation Pathways and Enzymes Beyond Canonical Oxidation

The formation of Clomiphene N-Oxide is a recognized Phase I metabolic pathway for the tertiary amine structure of Clomiphene, primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com However, the metabolic story does not end with its formation. Future research must delve into the subsequent fate of this compound, which may involve pathways beyond simple oxidation.

Additionally, the role of non-CYP enzymes in the broader metabolism of Clomiphene and its N-oxide metabolite warrants exploration. There is a growing appreciation for the role of enzymes like aldehyde oxidase (AO) in Phase I metabolism, and their potential involvement with this compound remains an open question. hyphadiscovery.com

Table 1: Potential Biotransformation Pathways for Future Investigation

Pathway Potential Enzymes Research Focus
Reductive Metabolism Cytochrome P450 reductases, other cytosolic/mitochondrial reductases Quantifying the rate and extent of conversion of this compound back to Clomiphene; identifying specific enzymes involved.
N-Oxide Dealkylation Extra-microsomal enzymes Characterizing the pathways that further break down the N-oxide metabolite itself.

| Non-Canonical Oxidation | Aldehyde Oxidase (AO), other non-CYP/FMO enzymes | Exploring the involvement of alternative enzyme systems in the metabolism of this compound. |

Development of Advanced Analytical Techniques for High-Throughput and In Vivo Monitoring of this compound

Understanding the precise physiological role of this compound requires sophisticated analytical tools capable of measuring its presence and dynamics in complex biological systems. While sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this compound in plasma down to levels of 0.06 ng/mL, future research demands techniques that offer higher throughput and real-time, in vivo monitoring. nih.gov

The development of novel biosensors represents a promising frontier. These devices, which could be electrochemical or colorimetric, aim to provide continuous, real-time data on metabolite concentrations directly within a living system. nih.govacs.orgtechnologynetworks.com Such technology would be transformative, allowing researchers to observe the pharmacokinetics of this compound dynamically, rather than at discrete time points.

For preclinical and discovery-phase research, adapting analytical methods for high-throughput screening (HTS) is essential. wikipedia.orgbmglabtech.com This involves miniaturizing and automating assays to rapidly screen for the effects of other drugs on this compound metabolism or to test the activity of large libraries of new compounds. Furthermore, advanced MS techniques, such as data-dependent scanning in ion trap mass spectrometers, can accelerate the identification of metabolites in complex in vivo samples with minimal preparation. nih.gov

Deeper Exploration of this compound's Interactions with Emerging Biological Targets

Clomiphene's therapeutic and off-target effects are mediated primarily through its interaction with estrogen receptors (ERα and ERβ). nih.gov A crucial and underexplored area is the specific pharmacological activity of this compound itself. It is known that some N-oxide metabolites can possess biological activity equal to or greater than their parent compounds, making this a critical knowledge gap. hyphadiscovery.com

Future studies should employ surface plasmon resonance or similar biophysical techniques to quantify the binding affinity of pure this compound for both ERα and ERβ. Beyond simple binding, it is vital to determine whether the N-oxide acts as an agonist, antagonist, or selective modulator at these receptors. This involves cellular assays that measure downstream events like the recruitment of co-activator and co-repressor proteins.

Advanced proteomics techniques can be used to map the "receptosome"—the entire complex of proteins that associates with the estrogen receptor when it is bound by this compound. acs.orgnih.gov This approach can reveal how the N-oxide metabolite might induce a unique ER conformation, leading to a distinct biological response compared to the parent drug. Moreover, research should not be limited to estrogen receptors. Other SERMs are known to have effects on non-estrogenic pathways, such as inflammatory signaling (e.g., NF-κB), and investigating similar "off-target" effects for this compound could reveal novel mechanisms of action. researchgate.net

Applications of this compound as a Mechanistic Probe in Drug Metabolism and Pharmacology

The unique properties of the N-oxide functional group and its metabolic cycling with the parent amine make this compound a potentially valuable tool for research. By studying the kinetics of its formation and subsequent reduction back to Clomiphene, the metabolite can serve as a probe to assess the activity and capacity of specific enzyme systems (CYPs, FMOs, and reductases) in various tissues and cellular compartments.

Design and Synthesis of Next-Generation this compound Analogues with Tailored Preclinical Profiles

The field of medicinal chemistry is increasingly recognizing the utility of the N-oxide moiety in drug design. nih.govnih.govacs.org This functional group can be leveraged to create analogues of this compound with improved physicochemical or pharmacological properties. For instance, the inherent polarity of the N-O bond could be exploited to enhance water solubility or to modify membrane permeability, potentially altering the drug's absorption and distribution profile.

Furthermore, the N-oxide can act as a prodrug feature. One could envision designing analogues that are inactive in their N-oxide form but become activated upon enzymatic reduction in specific tissues, such as those with a hypoxic (low oxygen) environment, which are known to have high reductive capacity. This approach could lead to more targeted therapies with fewer systemic side effects. The synthesis of a focused library of analogues with systematic modifications to the core Clomiphene structure would allow for a detailed exploration of the structure-activity relationship (SAR), helping to pinpoint the molecular features responsible for the desired balance of agonist and antagonist activity in different estrogen-sensitive tissues like bone, breast, and uterine tissue. researchgate.net

Potential Broader Environmental Implications of this compound

The environmental fate of pharmaceuticals and their metabolites is an area of growing concern. nih.gov After administration, drugs and their metabolic byproducts are excreted and enter wastewater systems. buffalo.edu Standard wastewater treatment plants (WWTPs) are often not equipped to fully remove these compounds, leading to their release into the aquatic environment. nih.govresearchgate.net

Future research must assess the environmental persistence and potential ecotoxicity of this compound. Key questions include its stability in wastewater and surface water, its potential for bioaccumulation, and its effects on aquatic organisms. Of particular relevance is the possibility that this compound could be reduced back to the more active parent compound, Clomiphene, by microorganisms in WWTPs or in the environment. researchgate.net Given that Clomiphene is an endocrine disruptor, understanding the environmental load and fate of its major metabolites is essential for a complete ecological risk assessment.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. dbkgroup.orgnih.govnih.gov This involves integrating data from multiple "omics" technologies to create a holistic picture of the cellular response to the metabolite.

Transcriptomics: Using techniques like RNA-sequencing to identify the full suite of genes whose expression is either activated or suppressed by this compound in various cell types.

Proteomics: Identifying not only the direct binding partners of the metabolite but also the downstream changes in the entire cellular proteome. acs.org

Metabolomics: Analyzing how this compound alters the metabolic profile of a cell or organism. Studies have already shown that the parent drug, Clomiphene Citrate (B86180), can alter the metabolite content of follicular fluid, providing a precedent for this type of investigation. europeanreview.orgnih.gov

By integrating these datasets, researchers can construct comprehensive network models that describe the mechanism of action of this compound from the molecular to the systemic level. This approach is invaluable for identifying novel biomarkers of exposure or effect and for understanding the complex, tissue-specific actions of this important metabolite. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
Clomiphene
This compound
Clomiphene Citrate
Aldehyde Oxidase
4-hydroxytamoxifen
Raloxifene

Q & A

Q. How can researchers design ethically compliant studies involving this compound’s pharmacological effects?

  • Methodological Answer :
  • Preclinical studies : Follow ARRIVE guidelines for animal research, including sample size justification and blinding protocols.
  • Human trials : Obtain IRB approval and register the study in ClinicalTrials.gov . Use validated endpoints (e.g., hormone levels) and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.